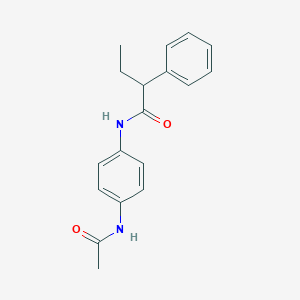![molecular formula C20H16Cl2N4O4S B297186 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297186.png)
1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with potential therapeutic applications. It is commonly referred to as "compound X" in scientific literature. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and viruses. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have higher toxicity. However, one limitation is that the compound may not be effective in all types of cancer or viral infections. Further research is needed to determine its efficacy in different disease models.
Future Directions
There are several future directions for research on 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is its potential use in combination therapy with other compounds. Another area of interest is its potential use in treating other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on different cell types.
Synthesis Methods
The synthesis of 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves a multi-step process. The first step involves the reaction of 3,4-dichlorophenyl isocyanate with 2-furoylpiperazine to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential therapeutic applications in various diseases. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied in vitro and in vivo for its efficacy in treating cancer, HIV, and other viral infections.
Properties
Molecular Formula |
C20H16Cl2N4O4S |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
(5E)-1-(3,4-dichlorophenyl)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H16Cl2N4O4S/c21-14-4-3-12(10-15(14)22)26-18(28)13(17(27)23-20(26)31)11-24-5-7-25(8-6-24)19(29)16-2-1-9-30-16/h1-4,9-11H,5-8H2,(H,23,27,31)/b13-11+ |
InChI Key |
FLQNQVYNAWICNW-ACCUITESSA-N |
Isomeric SMILES |
C1CN(CCN1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 |
SMILES |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 |
Canonical SMILES |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)




![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)


![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)
![5-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297128.png)
